molecular formula C19H18FN3O2 B11260869 1-ethyl-N-[(2-fluorophenyl)methyl]-7-methyl-4-oxo-1,8-naphthyridine-3-carboxamide CAS No. 794569-48-5

1-ethyl-N-[(2-fluorophenyl)methyl]-7-methyl-4-oxo-1,8-naphthyridine-3-carboxamide

Cat. No.: B11260869
CAS No.: 794569-48-5
M. Wt: 339.4 g/mol
InChI Key: NYIYHDMVJHYHLS-UHFFFAOYSA-N
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Description

1-ethyl-N-[(2-fluorophenyl)methyl]-7-methyl-4-oxo-1,8-naphthyridine-3-carboxamide is a synthetic organic compound that belongs to the class of naphthyridine derivatives This compound is characterized by its unique structure, which includes a naphthyridine core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-N-[(2-fluorophenyl)methyl]-7-methyl-4-oxo-1,8-naphthyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a condensation reaction between appropriate starting materials, such as 2-aminonicotinic acid and ethyl acetoacetate, under acidic conditions.

    Introduction of the Fluorophenyl Group: The 2-fluorophenyl group can be introduced via a nucleophilic substitution reaction using 2-fluorobenzyl chloride and a suitable base, such as potassium carbonate.

    Esterification and Amidation: The carboxylic acid group on the naphthyridine core can be esterified using an alcohol, followed by amidation with an amine to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, improved reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-N-[(2-fluorophenyl)methyl]-7-methyl-4-oxo-1,8-naphthyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to modify the functional groups.

    Substitution: Nucleophilic substitution reactions can be carried out to replace specific functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: 2-fluorobenzyl chloride with potassium carbonate in an organic solvent like dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-ethyl-N-[(2-fluorophenyl)methyl]-7-methyl-4-oxo-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-ethyl-N-[(2-chlorophenyl)methyl]-7-methyl-4-oxo-1,8-naphthyridine-3-carboxamide
  • 1-ethyl-N-[(2-bromophenyl)methyl]-7-methyl-4-oxo-1,8-naphthyridine-3-carboxamide
  • 1-ethyl-N-[(2-iodophenyl)methyl]-7-methyl-4-oxo-1,8-naphthyridine-3-carboxamide

Uniqueness

1-ethyl-N-[(2-fluorophenyl)methyl]-7-methyl-4-oxo-1,8-naphthyridine-3-carboxamide is unique due to the presence of the fluorine atom in the phenyl ring, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

CAS No.

794569-48-5

Molecular Formula

C19H18FN3O2

Molecular Weight

339.4 g/mol

IUPAC Name

1-ethyl-N-[(2-fluorophenyl)methyl]-7-methyl-4-oxo-1,8-naphthyridine-3-carboxamide

InChI

InChI=1S/C19H18FN3O2/c1-3-23-11-15(17(24)14-9-8-12(2)22-18(14)23)19(25)21-10-13-6-4-5-7-16(13)20/h4-9,11H,3,10H2,1-2H3,(H,21,25)

InChI Key

NYIYHDMVJHYHLS-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)NCC3=CC=CC=C3F

solubility

2.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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